

# Technical Monograph: Biological Potential of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

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## Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2',5'-  
dimethylpropiophenone

CAS No.: 898788-00-6

Cat. No.: B3023823

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## Executive Summary

This guide provides a comprehensive technical analysis of **3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone** (chemically 1-(2,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one). Belonging to the dihydrochalcone class, this molecule represents a distinct structural hybrid between the centrally acting muscle relaxant Tolperisone and microtubule-destabilizing chalcones.

Based on Structure-Activity Relationship (SAR) analysis of the 1,3-diarylpropan-1-one scaffold, this compound exhibits high potential as a pleiotropic modulator with three primary predicted biological activities:

- **Anti-inflammatory:** Inhibition of NF-κB and suppression of cytokine release (TNF-α, IL-6).
- **Anticancer:** Microtubule destabilization leading to G2/M phase arrest.
- **CNS Activity:** Voltage-gated sodium channel blockade (Nav1.x), owing to its structural isomerism with Tolperisone.

## Chemical Identity & Physicochemical Profiling[1][2]

### Structural Analysis

The molecule consists of a flexible propionyl linker connecting two hydrophobic domains:

- Ring A (Left): 2,5-Dimethylphenyl moiety. The ortho-methyl group provides steric hindrance preventing rapid metabolic reduction of the carbonyl, while increasing lipophilicity.
- Ring B (Right): 4-Chlorophenyl moiety.[1] The para-chloro substituent enhances metabolic stability (blocking P450 oxidation at the para-position) and increases affinity for hydrophobic pockets in targets like COX-2 or Tubulin.

### Calculated Properties (In Silico)

Property	Value (Predicted)	Implication
Molecular Formula	C <sub>17</sub> H <sub>17</sub> ClO	--
Molecular Weight	272.77 g/mol	Optimal for oral bioavailability (<500).
LogP (Lipophilicity)	~4.8 - 5.2	High. Likely crosses Blood-Brain Barrier (BBB); requires formulation (e.g., DMSO/PEG) for in vitro assays.
H-Bond Donors	0	High membrane permeability.
H-Bond Acceptors	1 (Carbonyl)	Specific interaction with Ser/Thr residues in binding pockets.
Rotatable Bonds	4	Flexible linker allows induced-fit binding.

## Predicted Pharmacodynamics & Mechanisms of Action

### Mechanism 1: Anti-Inflammatory (NF-κB Pathway)

Dihydrochalcones lacking A-ring hydroxyls often act as "biosteres" of curcumin or resveratrol but with higher stability. The 4-Cl moiety is a classic pharmacophore for anti-inflammatory activity (seen in Indomethacin).

- Target: IκB Kinase (IKK) complex.
- Action: The compound prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB (p65/p50 dimer). This suppresses the transcription of COX-2 and iNOS.

## Mechanism 2: Microtubule Destabilization

Analogs with 2',5'-substitution patterns (specifically 2',5'-dimethoxychalcones) have been validated as tubulin inhibitors. The 2',5'-dimethyl pattern mimics this steric bulk, potentially binding to the colchicine site of β-tubulin.

- Outcome: Disruption of microtubule dynamics

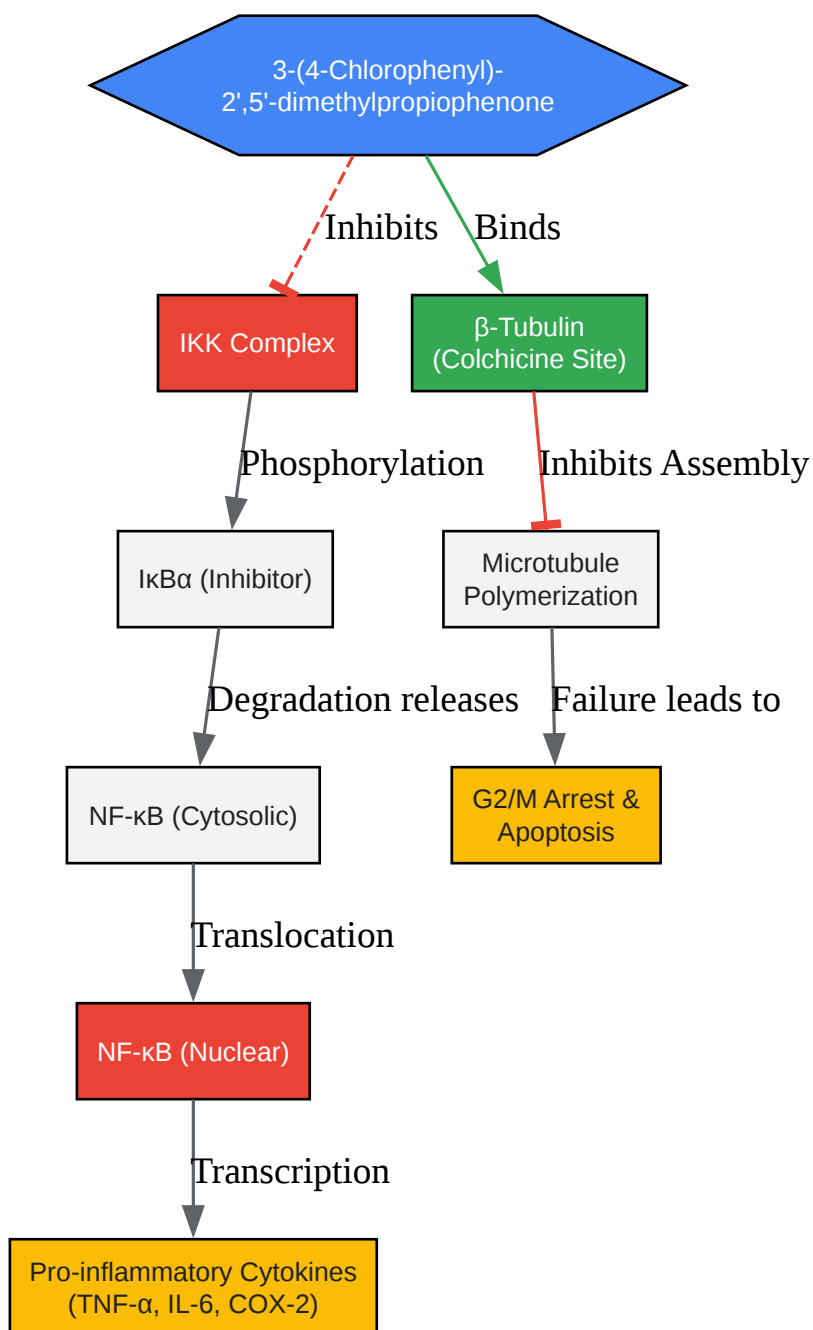
Mitotic Spindle defect

Cell Cycle Arrest (G2/M)

Apoptosis.

## Visualization: Signaling Interaction Map

The following diagram illustrates the dual-pathway interference predicted for this molecule.



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Figure 1: Predicted dual-mechanism of action targeting NF-κB signaling and Tubulin dynamics.

## Experimental Protocols

### Synthesis: Friedel-Crafts Acylation

To generate the compound for testing, a high-purity synthesis is required. The most robust route avoids chalcone reduction to prevent over-reduction of the ketone.

Reagents: 1,4-Dimethylbenzene (p-Xylene), 3-(4-Chlorophenyl)propionyl chloride, AlCl<sub>3</sub> (Lewis Acid), Dichloromethane (DCM).

Step-by-Step Workflow:

- Preparation: In a flame-dried 3-neck flask under N<sub>2</sub>, dissolve 3-(4-chlorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM.
- Catalyst Addition: Cool to 0°C. Add AlCl<sub>3</sub> (1.2 eq) portion-wise. Stir for 15 min until the complex forms.
- Substrate Addition: Add p-Xylene (1.1 eq) dropwise. Note: The 2,5-position is electronically favored due to the directing effects of the methyl groups.
- Reaction: Warm to Room Temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Quenching: Pour mixture into ice-cold HCl (1M). Extract with DCM (3x).
- Purification: Wash organic layer with Brine, dry over Na<sub>2</sub>SO<sub>4</sub>. Concentrate. Recrystallize from Ethanol/Hexane.

## In Vitro Biological Assay: Anti-Inflammatory Screening

Objective: Quantify inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Protocol:

- Cell Culture: Seed RAW 264.7 cells (5 x 10<sup>5</sup> cells/well) in 96-well plates. Incubate 24h.
- Treatment: Pre-treat cells with the Compound (0.1, 1, 10, 50 μM) for 1 hour.
  - Control: DMSO (Vehicle).

- Positive Control: Dexamethasone (1  $\mu$ M).
- Stimulation: Add LPS (1  $\mu$ g/mL). Incubate for 24 hours.
- Griess Assay: Mix 100  $\mu$ L supernatant with 100  $\mu$ L Griess reagent. Incubate 10 min at RT.
- Measurement: Read Absorbance at 540 nm. Calculate NO concentration via Sodium Nitrite standard curve.
- Viability Check: Perform MTT assay on remaining cells to ensure NO reduction is not due to cytotoxicity.

## Toxicology & Safety Assessment (ADME-T)

Given the high lipophilicity (LogP ~5.0), the following ADME risks must be managed during development:

Parameter	Prediction	Mitigation Strategy
Metabolic Stability	Moderate. The 2',5'-dimethyl blocks some metabolism, but the propionyl chain is vulnerable to hydroxylation.	Use microsome stability assay early.
CNS Penetration	High. Likely crosses BBB.	Monitor for sedation/ataxia (off-target Na <sup>+</sup> channel block).
Solubility	Poor (Aqueous).	Formulation requires lipid-based delivery (e.g., Liposomes) or cyclodextrin complexation.
hERG Inhibition	Potential Risk.	Perform patch-clamp assay early; lipophilic linkers often bind hERG.

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- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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